molecular formula C16H15N5O3S2 B2723839 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE CAS No. 1185167-03-6

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE

Cat. No.: B2723839
CAS No.: 1185167-03-6
M. Wt: 389.45
InChI Key: WHJYTJHHDKBRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxol moiety linked via a sulfanyl acetamide bridge to a thiazolo[4,5-d]pyrimidine core substituted with a dimethylamino group. This structure combines multiple pharmacophoric elements: the benzodioxol ring (associated with metabolic stability and ligand-receptor interactions), the thiazolo-pyrimidine system (implicated in kinase inhibition and nucleic acid binding), and the dimethylamino group (enhancing solubility and electronic effects).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-21(2)16-20-14-13(26-16)15(18-7-17-14)25-6-12(22)19-9-3-4-10-11(5-9)24-8-23-10/h3-5,7H,6,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJYTJHHDKBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including synthesis methods, biological assays, and mechanisms of action.

Synthesis

The synthesis of benzodioxole derivatives generally involves multi-step organic reactions. For instance, the compound can be synthesized through a Mannich reaction involving 1-(2H-1,3-benzodioxol-5-yl)ethanone and dimethylamine hydrochloride under specific conditions to yield various bioactive derivatives. The structural features of these compounds often enhance their biological efficacy and selectivity against target cells .

Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance, a related compound showed effective cytotoxicity against A549 human lung adenocarcinoma and C6 rat glioma cell lines. The mechanism of action involves the induction of apoptosis and disruption of mitochondrial membrane potential, which are critical pathways in cancer cell death .

Table 1: Cytotoxicity of Benzodioxole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A549 (Lung)4.5Induces apoptosis
Compound 5C6 (Glioma)5.0Disrupts mitochondrial potential
Compound XNIH/3T3 (Fibroblast)>20Low toxicity observed

Cholinesterase Inhibition

The compound's derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, certain derivatives exhibited low inhibition rates against these enzymes, suggesting that their anticancer efficacy may not correlate with cholinesterase inhibition .

The anticancer activity observed in benzodioxole derivatives is believed to be mediated through several pathways:

  • DNA Synthesis Inhibition : Compounds have shown the ability to inhibit DNA synthesis in cancer cells.
  • Apoptosis Induction : Increased early and late apoptosis has been documented in treated cancer cell lines.
  • Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential contribute to cell death .

Case Studies

A study focusing on a series of benzodioxole-based thiosemicarbazone derivatives highlighted the structure-activity relationship (SAR). It was found that specific substituents on the benzene ring significantly influenced cytotoxicity levels. For example, compounds with biphenyl substituents exhibited enhanced anticancer activity due to increased lipophilicity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2H-1,3-benzodioxole with various thiazole derivatives in the presence of suitable reagents to form the desired acetamide. Characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of related compounds derived from thiazoles and benzodioxoles. For instance, derivatives of N-substituted acetamides have shown promising in vitro activity against various bacterial strains and fungi . The mechanism is believed to involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies on related thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines through various mechanisms including cell cycle arrest and apoptosis induction .

Antitubercular Activity

The compound has also been investigated for its potential antitubercular properties. In vitro studies have shown that certain derivatives exhibit activity against Mycobacterium tuberculosis, suggesting a possible application in treating tuberculosis . Further research is needed to explore the efficacy and safety profiles in vivo.

Therapeutic Potential

The therapeutic applications of this compound extend to:

  • Anti-inflammatory Agents: Some derivatives have shown potential as inhibitors of inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Neurological Disorders: Given the structural similarities with known neuroprotective agents, further exploration into its effects on neurodegenerative diseases could be beneficial.

Study on Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of thiazole-based acetamides and their antimicrobial evaluation. The results indicated that specific modifications to the benzodioxole moiety significantly enhanced antimicrobial potency .

Evaluation of Anticancer Properties

In another study focused on anticancer activities published in Pharmaceutical Biology, researchers synthesized a series of compounds based on thiazole derivatives. These were tested against various cancer cell lines showing IC50 values indicating significant cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolo-Pyrimidine Cores

2.1.1 Thiazolo[3,2-a]pyrimidine Derivatives Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and its 4-cyano-substituted analog (11b) () share a thiazolo-pyrimidine core but differ in ring fusion ([3,2-a] vs. [4,5-d] in the target compound). For example, compound 11a exhibits a melting point of 243–246°C and a nitrile stretch at 2,219 cm⁻¹ in IR, whereas the dimethylamino group in the target compound may reduce crystallinity and increase solubility .

Property Compound 11a () Target Compound (Inferred)
Core Structure Thiazolo[3,2-a]pyrimidine Thiazolo[4,5-d]pyrimidine
Key Substituents Cyano, methyl furan Dimethylamino, benzodioxol
Melting Point 243–246°C Not reported
IR (CN stretch) 2,219 cm⁻¹ N/A (no nitrile group)
Molecular Formula C20H10N4O3S Likely C18H17N5O4S2 (estimated)

2.1.2 Pyrimido[2,1-b]quinazoline Derivatives
Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) from demonstrates a fused quinazoline-pyrimidine system. Unlike the target compound’s thiazole-pyrimidine core, this structure lacks sulfur, which may diminish metal-binding capacity. The nitrile and carbonyl groups in compound 12 (IR: 2,220 cm⁻¹, 1,719 cm⁻¹) contrast with the sulfanyl and acetamide functionalities in the target, suggesting divergent solubility and reactivity profiles .

Analogues with Thiazolidinone and Benzamide Moieties

The (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () incorporate a thiazolidinone ring linked to a benzamide. Synthesis methods differ significantly: the target compound likely requires coupling of preformed thiazolo-pyrimidine and benzodioxol units, whereas employs carbodiimide-mediated amidation .

Thiazole-Benzofuran Hybrids

The N-(5-ethyl amino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide () combines a thiazole with a nitrobenzofuran. While both this compound and the target feature sulfur-containing heterocycles, the carbohydrazide and nitro groups in the former may confer redox activity absent in the target’s sulfanyl acetamide group. Such structural differences could influence pharmacokinetics, such as metabolic stability .

Spectroscopic and Physical Properties

  • NMR Shifts: Aromatic protons in compound 11a (DMSO-d6: δ 7.29–7.94) and compound 12 (δ 7.10–7.82) suggest electron-withdrawing effects from cyano groups. The target compound’s benzodioxol protons may resonate upfield (δ 6.5–7.0) due to electron-donating methylenedioxy groups .
  • Mass Spectrometry : Compound 11a (m/z 386 [M⁺]) and 12 (m/z 318 [M⁺]) highlight molecular weight differences compared to the target (estimated ~450–470 g/mol) .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful control of reaction temperature (20–25°C), stoichiometric ratios (e.g., 1:1 molar ratio of chloroacetyl chloride to amine precursors), and solvent selection (e.g., dioxane for solubility and stability). Post-reaction purification via recrystallization using ethanol-DMF mixtures improves yield and purity .
  • Key Variables : Temperature, solvent polarity, and reagent addition rate (dropwise addition minimizes side reactions) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., confirming benzodioxol and thiazolopyrimidine moieties), High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities. Elemental analysis ensures stoichiometric accuracy .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro radical scavenging assays (e.g., DPPH or ABTS) to assess antioxidant potential. For anticancer activity, use cell viability assays (MTT or SRB) against cancer cell lines, ensuring proper controls (e.g., doxorubicin as a positive control). Dose-response curves (IC₅₀ calculations) and triplicate measurements enhance reliability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed biological activity data?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with target proteins (e.g., kinases or DNA repair enzymes), while molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Compare results with experimental IC₅₀ values to validate hypotheses. Use cheminformatics tools (e.g., COMSOL Multiphysics) to model structure-activity relationships (SAR) and guide derivative design .

Q. What statistical experimental design approaches improve reaction yield and reproducibility?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to evaluate interactions between variables like temperature, solvent ratio, and catalyst concentration. Response Surface Methodology (RSM) optimizes conditions with minimal experimental runs. For example, a 3-factor Central Composite Design reduces resource consumption while maximizing yield .

Q. How can researchers validate the reaction mechanism of sulfanyl-acetamide bond formation?

  • Methodological Answer : Use isotopic labeling (e.g., ³⁵S) to track sulfur transfer pathways. Kinetic studies (e.g., time-resolved NMR) identify rate-determining steps. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies, corroborated by experimental intermediates isolated via TLC or HPLC .

Q. What strategies mitigate data variability in in vivo toxicity studies?

  • Methodological Answer : Implement randomized block designs to control for animal weight/age variability. Use standardized dosing protocols (e.g., OECD Guidelines 423) and LC-MS/MS for precise plasma concentration monitoring. Meta-analysis of historical data identifies confounding factors (e.g., metabolic enzyme polymorphisms) .

Methodological Notes

  • Avoid Commercial Pitfalls : Focus on peer-reviewed synthesis protocols (e.g., Medicinal Chemistry Research methods) rather than vendor-supplied data .
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and access-controlled databases to maintain reproducibility and prevent breaches .
  • Advanced Tool Integration : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) for predictive modeling of reaction kinetics and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.